1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-
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Overview
Description
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]- is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its unique structure, which includes an indole core, a carboxamide group, and a 5-chloro substituent, along with a phenylthio group attached to the indole ring. The combination of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Chlorination: The 5-position of the indole ring can be chlorinated using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
Thioether Formation: The phenylthio group can be introduced by reacting the chlorinated indole derivative with a thiol compound, such as 4-(1,1-dimethylethyl)thiophenol, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, bases like sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted indole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets brain-type glycogen phosphorylase (PYGB), an enzyme involved in glycogen metabolism.
Pathways Involved: By inhibiting PYGB, the compound reduces glycogen breakdown, thereby protecting brain cells from hypoxia/reoxygenation injury.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-phenyl-1H-indole-2-carboxamide: Another indole derivative with similar structural features but different substituents.
5-Chloro-N-(4-(1,1-dimethylethyl)phenyl)-1H-indole-2-carboxamide: A closely related compound with a different substitution pattern.
Uniqueness
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PYGB and cross the blood-brain barrier highlights its potential as a therapeutic agent for treating ischemic brain injury .
Properties
CAS No. |
540740-79-2 |
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Molecular Formula |
C19H19ClN2OS |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)sulfanyl-5-chloro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H19ClN2OS/c1-19(2,3)11-4-7-13(8-5-11)24-17-14-10-12(20)6-9-15(14)22-16(17)18(21)23/h4-10,22H,1-3H3,(H2,21,23) |
InChI Key |
WTVZMJLLQMQJSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
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